molecular formula C15H13ClFNO B5761262 N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide

N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide

Cat. No. B5761262
M. Wt: 277.72 g/mol
InChI Key: LUECGSZENIGVCS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMB is a benzamide derivative that has a molecular weight of 295.77 g/mol and a molecular formula of C15H14ClFNO.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is not fully understood. However, studies have shown that N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has some limitations in lab experiments. It is relatively unstable and has a short shelf life, making it difficult to store and transport. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. One area of interest is the development of more stable and soluble derivatives of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-14(17)13(16)8-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECGSZENIGVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide

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